Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate

Description

Nomenclature and IUPAC Classification

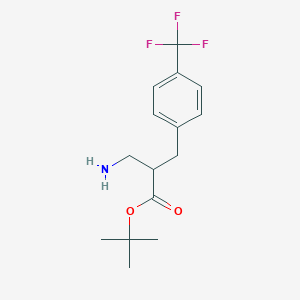

The systematic IUPAC name for this compound is tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate. Its molecular formula, C₁₅H₂₀F₃NO₂ , corresponds to a molecular weight of 303.32 g/mol . The structure comprises a propanoate backbone with an aminomethyl group at position 2 and a 4-(trifluoromethyl)phenyl moiety at position 3, esterified with a tert-butyl group (Figure 1).

Table 1: Key Identifiers of Tert-Butyl 2-(Aminomethyl)-3-(4-(Trifluoromethyl)Phenyl)Propanoate

The SMILES representation, CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN , illustrates the tert-butyl ester, the central propanoate chain, and the trifluoromethyl-substituted aromatic ring.

Historical Development of β-Amino Acid Derivatives

β-Amino acids, characterized by an amino group at the β-carbon, have emerged as critical building blocks in medicinal chemistry due to their enzymatic stability and structural versatility. Unlike α-amino acids, β-analogs resist proteolytic degradation, making them ideal for designing peptide-based therapeutics. For instance, magainins—antibiotics derived from β-peptides—demonstrated potent antimicrobial activity but faced challenges in vivo due to rapid enzymatic breakdown.

The integration of β-amino acids into small-molecule pharmaceuticals gained momentum in the late 20th century. Derivatives such as (R)-3-amino-3-phenylpropanoic acid were incorporated into anti-inflammatory agents targeting bradykinin B1 receptors. This compound represents a modern iteration of these efforts, combining a β-amino acid scaffold with fluorinated aromatic groups to optimize receptor binding and pharmacokinetics.

Significance of Trifluoromethyl Substitution in Pharmaceutical Intermediates

The trifluoromethyl (-CF₃) group is a cornerstone of medicinal chemistry due to its electron-withdrawing nature and metabolic stability. Substitution at the para-position of aromatic rings, as seen in this compound, enhances lipophilicity and modulates electronic interactions with biological targets. For example, trifluoromethyl groups improve blood-brain barrier penetration in central nervous system drugs and reduce oxidative metabolism in hepatocytes, extending plasma half-lives.

In this compound, the -CF₃ group likely contributes to enhanced binding affinity for enzymes or receptors involved in inflammatory or oncogenic pathways. Comparative studies of fluorinated vs. non-fluorinated analogs have demonstrated that trifluoromethylation increases potency by up to 100-fold in some anticancer agents. This substitution also minimizes off-target interactions by sterically blocking metabolically vulnerable sites.

Properties

CAS No. |

925889-77-6 |

|---|---|

Molecular Formula |

C15H20F3NO2 |

Molecular Weight |

303.32 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate |

InChI |

InChI=1S/C15H20F3NO2/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18/h4-7,11H,8-9,19H2,1-3H3 |

InChI Key |

IIMCXALOJHOOLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) is employed in tetrahydrofuran (THF) and ethanol systems to reduce ketone intermediates. In one protocol, 25 g of (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane was treated with NaBH₄ at 10–20°C for 1 hour, followed by pH adjustment with sulfuric acid and sodium hydroxide. This method yielded 56% of the target alcohol, though impurities such as (2R,3S)-1-chloro-2-hydroxy-3-(N-tert-butoxycarbonyl)amino-4-phenylbutane (1.0% area) and des-chloro byproducts (2.6% area) were observed. Recrystallization from THF/water and ethanol improved purity to >95%.

Diisobutylaluminium Hydride (DIBAH) Reduction

DIBAH in toluene or acetone selectively reduces ketones to alcohols while preserving the tert-butyl ester. For instance, tert-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate reacted with DIBAH in toluene at room temperature, yielding pale-yellow crystals after extraction with ethyl acetate. Cyclohexanol additives enhanced selectivity, achieving diastereomer ratios of 95:5 (2R,3S)/(2S,3S) in subsequent steps.

Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction offers a mild alternative for ketone reduction. A mixture of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone and aluminum isopropoxide in isopropyl alcohol under reflux produced an 80 g yield of [(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester. Post-reaction, isopropyl alcohol was distilled under vacuum, and the residue was acidified to pH 3–4 with acetic acid, yielding a solid that was recrystallized from isopropyl alcohol for >99% purity.

Protection and Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced via reaction with di-tert-butyldicarbonate in toluene under basic conditions. For example, (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride was treated with di-tert-butyldicarbonate at pH 7, yielding 68% of the Boc-protected product. The reaction’s selectivity depended on vigorous stirring to ensure homogeneous mixing of aqueous and organic phases.

Esterification and Hydrolysis

The tert-butyl ester is stable under reductive conditions but hydrolyzes under strong acids. Post-synthesis, the ester can be cleaved with trifluoroacetic acid (TFA) to yield the free carboxylic acid, though this step is often omitted unless further functionalization is required.

Solvent and Additive Optimization

Solvent Systems

-

THF/Water : Used in NaBH₄ reductions to balance solubility and reactivity, achieving 56% yield.

-

Toluene/Cyclohexanol : Enhanced DIBAH selectivity by coordinating to aluminum, reducing side reactions.

-

Isopropyl Alcohol : Ideal for MPV reductions due to its high boiling point (82°C) and compatibility with aluminum catalysts.

Additives

-

Sulfuric Acid : Adjusted pH during NaBH₄ reductions to precipitate byproducts.

-

Cyclohexanol : Acted as a Lewis base in DIBAH reductions, improving stereoselectivity.

Purification and Analytical Control

Crude products were purified via recrystallization (ethyl acetate, isopropyl alcohol) or extraction (ethyl acetate/water). HPLC analysis confirmed diastereomer ratios and byproduct levels, with peak area thresholds set at <2% for critical impurities. For instance, recrystallization from hot ethyl acetate reduced diastereomer contamination from 5% to <1% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl-substituted phenyl groups on biological activity. It serves as a model compound for understanding how such substitutions influence molecular interactions with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising lead for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique properties, such as thermal stability and resistance to degradation, make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Fluorinated Phenyl Derivatives

- Methyl-(R)-2-((tert-butoxycarbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoate (5d) Substituent: Difluoromethyl (CF₂H) instead of trifluoromethyl (CF₃). Impact: Reduced electronegativity and lipophilicity compared to CF₃; 19F NMR δ -111.68 (d, J = 54.1 Hz) . Application: Intermediate in defluorinative functionalization studies .

- Tert-butyl 3-amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoate Substituent: 4-Fluoro-2-methylphenyl. Impact: Lower fluorine content (1F vs. 3F) reduces electronic effects; molecular weight 267.34 g/mol . Application: Not explicitly stated but likely used in bioactive molecule synthesis .

Non-Fluorinated Aromatic Derivatives

- Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (33) Substituent: 4-(tert-butyl)phenyl. Impact: Increased steric bulk from tert-butyl group; molecular weight 291.43 g/mol . Application: Synthesized via thianthrenium chemistry for drug discovery .

Functional Group Modifications

Sulfonamide vs. Aminomethyl Groups

- Tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-((4-(trifluoromethyl)phenyl)sulfonamido)propanoate (12a) Functional Group: Sulfonamide instead of aminomethyl. Impact: Enhanced hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides) . Application: Protease inhibitor precursors .

Oxadiazole-Containing Derivatives

- Tert-butyl 3-(3-(4-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)propanoate (8d) Functional Group: 1,2,4-Oxadiazole ring. Impact: Introduces π-conjugation and metabolic stability; molecular weight ~450–500 g/mol (estimated) . Application: Antimicrobial agents targeting enteric pathogens .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is a synthetic compound with potential biological activity, particularly in pharmacological contexts. Its structure features a tert-butyl group, an aminomethyl moiety, and a trifluoromethyl-substituted phenyl ring, which may contribute to its unique chemical properties and biological effects.

- Chemical Formula : C13H16F3N1O2

- CAS Number : 1159823-65-0

- Molecular Weight : Approximately 273.27 g/mol

The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Antioxidant Properties

Studies have indicated that compounds with similar structures exhibit antioxidant activities. For instance, the presence of the tert-butyl group is often associated with radical scavenging capabilities. Research has shown that tert-butyl hydroperoxide (t-BHP), a related compound, can induce oxidative stress in cells, leading to DNA damage and lipid peroxidation. Compounds that can mitigate these effects are of significant interest for developing protective agents against oxidative damage in various diseases .

Pharmacological Potential

Research into similar compounds suggests that this compound may exhibit:

- Anticancer Activity : Some derivatives have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : Compounds with aminomethyl groups often show promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

- Cellular Studies : In vitro studies using human liver-derived HepG2 cells demonstrated that related compounds could activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protection against oxidative stress .

- Animal Models : In vivo studies have shown that similar compounds can reduce tumor growth in rodent models by modulating metabolic pathways associated with cell proliferation and apoptosis.

Comparative Analysis

| Property | This compound | Related Compounds (e.g., t-BHP) |

|---|---|---|

| Antioxidant Activity | Potentially high due to structural features | Induces oxidative stress |

| Anticancer Activity | Promising based on structure-activity relationship | Varies widely |

| Anti-inflammatory Effects | Expected based on similar structures | Confirmed in several studies |

Research Findings

Recent findings indicate that the biological activity of this compound may be linked to its ability to interact with specific cellular pathways:

- Nrf2 Activation : Similar compounds have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .

- Cellular Mechanisms : The mechanism of action may involve modulation of reactive oxygen species (ROS) levels and enhancement of cellular repair mechanisms following oxidative damage.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate?

- Answer : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Coupling of a trifluoromethyl-substituted phenyl precursor with a tert-butyl-protected amino ester. Reagents like di-tert-butyl dicarbonate (Boc anhydride) and triethylamine (EtN) are used for amino group protection .

- Step 2 : Alkylation or esterification under reflux conditions, often using solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Temperature control (e.g., 0°C to RT) is critical to minimize side reactions .

- Purification : Silica gel column chromatography is commonly employed to isolate the product with high purity .

Q. How is the compound characterized for structural confirmation and purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, trifluoromethyl signals at ~110–120 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHFNO) and isotopic patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using solvent systems like ethyl acetate/hexane .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer :

- The electron-withdrawing trifluoromethyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., amination or ester hydrolysis). However, steric hindrance from the tert-butyl group may reduce reaction rates .

- Example : In hydrolysis reactions, acidic/basic conditions (e.g., HCl/NaOH) cleave the ester moiety, yielding the corresponding carboxylic acid. The trifluoromethyl group stabilizes intermediates via inductive effects .

Q. What are the stability considerations for this compound under varying storage conditions?

- Answer :

- Thermal Stability : Decomposition occurs above 150°C; storage at RT in inert atmospheres (N) is recommended .

- Light Sensitivity : The aromatic trifluoromethyl group may undergo photodegradation; amber vials are advised for long-term storage .

- Hydrolytic Stability : Susceptible to moisture due to the ester group. Anhydrous solvents (e.g., DCM) and desiccants (e.g., silica gel) are critical .

Q. What pharmacological interactions or biological targets have been explored for this compound?

- Answer :

- Target Affinity : The tert-butyl and trifluoromethyl groups enhance lipophilicity, promoting blood-brain barrier penetration. Preliminary studies suggest interactions with neurotransmitter receptors (e.g., GABA) .

- Metabolic Stability : In vitro assays using liver microsomes indicate slow oxidation of the tert-butyl group, suggesting prolonged half-life .

Methodological Notes

- Synthetic Optimization : Use kinetic studies to determine ideal reaction times and minimize byproducts (e.g., tert-butyl cleavage) .

- Analytical Validation : Cross-validate NMR data with computational tools (e.g., DFT calculations) for stereochemical accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.